![molecular formula C16H11ClFN3O2 B2914878 2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896374-48-4](/img/structure/B2914878.png)
2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
Description
2-Chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The benzamide nitrogen is linked via a methylene bridge to a 4-oxo-3,4-dihydrophthalazin-1-yl moiety.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-11-6-3-7-12(18)14(11)16(23)19-8-13-9-4-1-2-5-10(9)15(22)21-20-13/h1-7H,8H2,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJJROKAJTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the chloro and fluoro substituents. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Key Reaction Steps:
- Precursor Preparation :
- Coupling Reaction :
Table 1: Optimization of Coupling Conditions
Coupling Agent | Solvent | Temp. (°C) | Yield (%) | Source |
---|---|---|---|---|
HBTU | DMA | RT | 34–73 | |
EDCI/HOBt | DCM | 25 | 50–65 |
Functional Group Transformations
The chloro (C2) and fluoro (C6) substituents on the benzamide ring participate in selective substitution reactions under controlled conditions.
Nucleophilic Aromatic Substitution (NAS):
- The chloro group undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .
- Example:
Hydrolysis of Amide Bond:
- The amide bond hydrolyzes under acidic (HCl, 6M) or basic (NaOH, 2M) conditions to regenerate the carboxylic acid and amine precursors .
- Hydrolysis rates depend on pH and temperature:
Role in Medicinal Chemistry
This compound is a key intermediate in synthesizing PARP inhibitors (e.g., Olaparib analogs) and kinase-targeted therapies .
Table 2: Biological Activity of Derivatives
Derivative Structure | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Cyclopropylpiperazine-linked analog | PARP1 | 1.2 | |
Spiro-isobenzofuran derivative | HDAC/PARP dual | 0.8 |
Mechanistic Insights
- Phthalazinone Ring Formation :
- Amide Coupling Mechanism :
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light or strong oxidants:
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity, while the phthalazinone moiety may contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Structural Comparison
The target compound shares a phthalazinone-benzamide hybrid scaffold with analogs reported in and . Key structural variations among these compounds include:
Key Observations :
- Substituent Effects : Fluorine and chlorine atoms are common in these analogs, likely contributing to metabolic stability and lipophilicity. For example, B2–B5 () use hydrazide side chains, which may improve solubility but reduce membrane permeability compared to the benzamide group in the target compound .
Physicochemical Properties
Based on molecular weight and functional groups:
Key Observations :
- The target compound’s moderate logP (~2.8) suggests balanced lipophilicity, suitable for oral bioavailability.
- Piperazine-containing analogs (e.g., A22) exhibit higher logP due to bulky cyclohexane groups, which may limit aqueous solubility .
- The pyridazinone analog (CAS 923174-47-4) has a lower molecular weight (401.8 vs.
Activité Biologique
2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a phthalazine moiety, which is known for its diverse biological activities including anti-cancer and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of 428.9 g/mol. Its structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 428.9 g/mol |
CAS Number | 1448126-35-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, phthalazine derivatives have been recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells, making this compound a candidate for anti-cancer therapies .
Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that derivatives containing the phthalazine structure exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this structure have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Some studies suggest that phthalazine derivatives possess antimicrobial activity, potentially making them useful in treating infections caused by resistant bacterial strains. The mechanism may involve disruption of bacterial DNA synthesis or function .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, with findings indicating potential benefits in conditions characterized by excessive inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
Case Study 1: Cancer Treatment
A study focused on a closely related phthalazine derivative demonstrated significant tumor regression in xenograft models when administered alongside conventional chemotherapy agents. The enhancement of therapeutic efficacy was attributed to the compound's PARP-inhibiting properties .
Case Study 2: Antimicrobial Activity
In another study, a series of phthalazine derivatives were screened against multi-drug resistant bacterial strains. Results showed that certain modifications to the phthalazine core improved antibacterial activity significantly compared to existing antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Stepwise substitution : React 2-chloro-6-fluorobenzoyl chloride with (4-oxo-3,4-dihydrophthalazin-1-yl)methanamine under inert conditions (e.g., dry THF, 0°C to room temperature). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Microwave-assisted synthesis : Use controlled microwave irradiation (e.g., 100°C, 30 min) to accelerate coupling reactions, improving yield compared to conventional heating .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water .
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm the presence of aromatic protons (δ 7.2–8.1 ppm), phthalazinone carbonyl (δ 165–170 ppm), and benzamide NH (δ 10.2–10.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 386.05) and isotopic patterns for chlorine/fluorine .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the phthalazinone moiety) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM, with cisplatin as a positive control .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli (NCCLS guidelines) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., IC₅₀ determination using ATP-competitive probes) .
Advanced Research Questions
Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or steric effects. For example:
- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) to assess reaction rates via HPLC monitoring .
- Computational modeling : Use DFT (e.g., Gaussian 09) to calculate transition-state energies and identify steric hindrance at the benzamide methyl group .
- Isotopic labeling : Introduce ¹⁸O in the phthalazinone carbonyl to track substitution pathways via mass spectrometry .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the phthalazinone nitrogen to enhance bioavailability .
- CYP450 inhibition assays : Co-incubate with liver microsomes (human/rat) and NADPH to identify major metabolites (LC-MS/MS analysis) .
- Stability in simulated gastric fluid : Assess degradation at pH 1.2 (37°C, 24h) and adjust formulation (e.g., enteric coating) .
Q. How does the compound interact with environmental matrices, and what are its degradation pathways?
Methodological Answer:
- Photodegradation studies : Expose to UV light (254 nm) in aqueous solution (pH 7.4) and monitor by LC-MS for hydroxylated or dehalogenated byproducts .
- Soil adsorption : Batch experiments with varying organic matter content (e.g., OECD Guideline 106) to calculate Kd (adsorption coefficient) .
- Biotic transformation : Incubate with Pseudomonas spp. (28°C, 14d) and identify microbial metabolites via GC-MS .
Q. What computational tools predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinase targets) to simulate binding poses and calculate ΔG .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.